N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
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Overview
Description
N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrimidin-2-amine core with dimethylated nitrogen atoms and a piperazine ring substituted with a pyridin-4-ylmethyl group, makes it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses.
Mode of Action
The compound binds to an inactive Abelson tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds , hydrophobic C–H…π and π…π interactions . The binding of the compound to the kinase inhibits its activity, thereby modulating the biochemical pathways that the kinase is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the pyrimidin-2-amine core This core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving high temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for the development of bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with similar structural features, used as a catalyst in organic synthesis.
Piperazine derivatives: Compounds containing piperazine rings, often used in pharmaceuticals and agrochemicals.
Pyrimidin-2-amine derivatives: Other compounds with pyrimidin-2-amine cores, used in various chemical and biological applications.
Uniqueness: N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine stands out due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)16-18-8-5-15(19-16)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMLVRZKXRFKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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